molecular formula C23H22N4O3 B2413074 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide CAS No. 898432-37-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2413074
CAS No.: 898432-37-6
M. Wt: 402.454
InChI Key: GEZOIDAMOKKTTI-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a novel and potent inhibitor of a specific enzyme that is involved in various physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound and its analogs can be synthesized through various methods. For instance, the synthesis of close analogs involves Pd-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides, leading to potent inhibitors of PARP-1 activity, a key target in cancer therapy (Dhami et al., 2009).

  • Physicochemical Characteristics : The compound's physicochemical properties are crucial for its interaction with biological systems. Studies on similar compounds show that their structural and physicochemical characteristics influence their biological activities (Zablotskaya et al., 2013).

Biological and Pharmacological Activities

  • Antitumor and Antimicrobial Activities : Derivatives of similar compounds exhibit a range of biological activities, including antitumor and antimicrobial effects. For example, certain derivatives demonstrate cytotoxicity against tumor cell lines and antimicrobial action, hinting at their potential as therapeutic agents (Wang et al., 2019).

  • Psychotropic and Anti-inflammatory Activities : Some derivatives are active in psychotropic and anti-inflammatory screenings, indicating potential applications in the treatment of neurological and inflammatory disorders (Zablotskaya et al., 2013).

Chemical and Structural Analysis

  • Structural Studies : X-ray diffraction analysis of similar compounds has been used to determine their crystal structure, providing insights into their molecular conformation and potential interaction mechanisms with biological targets (Zhu et al., 2011).

  • Chemical Reactions and Synthesis : The compound and its analogs are involved in various chemical reactions, such as cyclization and cross-coupling, which are key in synthesizing biologically active molecules (Freeman et al., 2023).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-23(18-7-9-21(10-8-18)27(29)30)25-15-22(19-6-3-12-24-14-19)26-13-11-17-4-1-2-5-20(17)16-26/h1-10,12,14,22H,11,13,15-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZOIDAMOKKTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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